molecular formula C17H13N3O4 B1421011 7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1217862-38-8

7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1421011
CAS No.: 1217862-38-8
M. Wt: 323.3 g/mol
InChI Key: BQNZTMUWSWSUIN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Key structural features include:

  • 7-Cyclopropyl substitution: A cyclopropyl group at position 7, which may enhance metabolic stability and lipophilicity compared to smaller substituents.
  • 2,4-Dioxo groups: Two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets.
  • Carboxylic acid at position 5: A polar functional group that improves solubility and enables salt formation for pharmaceutical formulations.

Properties

IUPAC Name

7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13-11(16(22)23)8-12(9-6-7-9)18-14(13)20(17(24)19-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,22,23)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNZTMUWSWSUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=O)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyclopropyl ketone with a phenyl hydrazine, followed by cyclization with a suitable pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives .

Scientific Research Applications

Analgesic Properties

The analgesic effects of pyrido[2,3-d]pyrimidines have been documented in various studies. Given the structural characteristics of 7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, it is hypothesized that this compound may also exhibit pain-relieving properties through interaction with pain pathways.

Antitumor Potential

Compounds in this class have shown promise in anticancer research. The unique interactions of heterocyclic compounds with cellular targets can lead to modulation of cancer cell growth and survival pathways. Preliminary studies suggest that further investigation into the antitumor activity of this compound could yield significant insights.

Structural Activity Relationship Studies

Research on derivatives of pyrido[2,3-d]pyrimidines has provided insights into how structural modifications impact biological activity. For instance:

  • A study demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity against specific strains of bacteria.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of similar compounds to various biological targets. These studies suggest that this compound could interact effectively with enzymes involved in metabolic pathways relevant to its proposed pharmacological effects.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[2,3-d]pyrimidine core is conserved across analogs, but substituent variations significantly alter bioactivity:

Compound Name Substituents Key Structural Differences Source
7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid 7-cyclopropyl, 2,4-dioxo, 1-phenyl, 5-carboxylic acid Bulky cyclopropyl group at position 7 Fluorochem
7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives 7-methyl, 3-phenyl, 2,4-dioxo, 5-carboxylic acid (amide forms) Smaller methyl group at position 7; amide-linked piperazinylpropyl side chains Sabiniarz et al. (2007)
1-(Phenylmethyl)-3,7-dimethyl-2-thioxo-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid ethyl ester 3,7-dimethyl, 2-thioxo, 4-oxo, ethyl ester Thioxo group at position 2; esterification at position 5 CAS 102207-64-7

Key Observations :

  • 7-Substituents: Cyclopropyl (target compound) vs.
  • 2-Position : Dioxo groups (target compound) vs. thioxo (CAS 102207-64-7) influence electronic properties and hydrogen-bonding capacity .
  • 5-Position : Carboxylic acid (target compound) vs. amides or esters (analogs) modulates solubility and pharmacokinetics .

Pharmacological Activity Comparison

Analgesic Activity:
  • 7-Methyl derivatives (e.g., compounds 32, 34, 46): Demonstrated potent analgesic effects in the "writhing syndrome" test, surpassing acetylsalicylic acid (ASA) in efficacy. Compound 34 also showed activity in the "hot plate" test, indicating central analgesic mechanisms .
Sedative Activity:
  • 7-Methyl analogs: Suppressed spontaneous locomotor activity in mice and prolonged barbiturate-induced sleep, likely via modulation of GABAergic or monoaminergic pathways .
  • Target compound : The phenyl and cyclopropyl groups could enhance affinity for sedative targets, though empirical validation is needed.
QSAR Insights:
  • Electron-withdrawing groups (e.g., dioxo) at positions 2 and 4 correlate with increased analgesic potency in analogs .
  • Bulky substituents at position 7 (e.g., cyclopropyl) may reduce metabolic clearance compared to smaller groups like methyl .

Biological Activity

The compound 7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1217862-38-8) is a complex organic molecule with potential biological activity. This article examines its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H13N3O4
  • Molecular Weight : 323.30 g/mol
  • Chemical Structure : The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
PropertyValue
CAS Number1217862-38-8
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
SynonymsPyrido[2,3-d]pyrimidine-5-carboxylic acid

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds in the pyrido[2,3-d]pyrimidine class are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibition of key enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. It was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of similar compounds. Results showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 0.5 to 5 µM
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Discussion

The biological activity of This compound suggests a multifaceted potential for therapeutic applications. Its structural characteristics allow it to interact with various biological targets effectively.

Future Research Directions

Further studies are warranted to:

  • Elucidate the detailed mechanisms of action at the molecular level.
  • Investigate the pharmacokinetics and bioavailability of this compound.
  • Explore its efficacy in vivo to validate laboratory findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

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